

A Comprehensive Technical Guide to the Physicochemical Properties of Deuterated Bromoheptane

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Compound of Interest

Compound Name: **1-Bromoheptane-d5**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of deuterated bromoheptane. Intended for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes the strategic role of deuteration in pharmaceutical sciences.

Introduction to Deuterated Bromoheptane

Deuterium-labeled compounds, such as deuterated bromoheptane, are valuable tools in various scientific fields, particularly in drug discovery and development. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the metabolic fate of a molecule. This "deuterium effect" stems from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.^{[1][2]} This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced formation of toxic metabolites.^{[3][4][5]}

Bromoheptane, a halogenated alkane, serves as a versatile building block in organic synthesis. Its deuterated analogues are of particular interest for introducing a deuterated heptyl moiety into potential drug candidates to investigate or enhance their metabolic stability.^{[6][7]} This

guide focuses on the fundamental physicochemical properties that are crucial for the handling, characterization, and application of deuterated bromoheptane in a research setting.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 1-bromoheptane and provide estimated values for its deuterated analogues. The data for non-deuterated 1-bromoheptane is well-established from various chemical suppliers and databases.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) The properties for the deuterated versions are estimated based on the known effects of deuteration, which typically lead to slight increases in molecular weight, boiling point, and density.

Table 1: General Properties of 1-Bromoheptane and its Deuterated Analogues

Property	1-Bromoheptane	1-Bromoheptane-d3	1-Bromoheptane-d7	1-Bromoheptane-d15
Molecular Formula	C ₇ H ₁₅ Br	C ₇ H ₁₂ D ₃ Br	C ₇ H ₈ D ₇ Br	C ₇ D ₁₅ Br
Molecular Weight (g/mol)	179.10	~182.12	~186.14	~194.19
CAS Number	629-04-9	344253-18-5	1219802-55-7	98195-42-7

Table 2: Physical Properties of 1-Bromoheptane and Estimated Values for Deuterated Analogues

Property	1-Bromoheptane	Estimated Value for Deuterated Analogues
Melting Point (°C)	-58[8][11][12][14][16]	Slightly higher than -58 °C
Boiling Point (°C)	180[8][9][10][11][12][16]	Slightly higher than 180 °C
Density (g/mL at 25 °C)	1.14[9][11][12][16]	Slightly higher than 1.14 g/mL
Refractive Index (n ₂₀ /D)	1.4499[9][11][13][16]	Expected to be very similar to 1.4499

Experimental Protocols

This section provides detailed methodologies for the synthesis of deuterated bromoheptane and the measurement of its key physicochemical properties.

Synthesis of 1-Bromoheptane-d15

This protocol is adapted from the standard synthesis of 1-bromoheptane from 1-heptanol and can be modified for the preparation of other deuterated isotopologues by starting with the appropriately deuterated alcohol.[18][19][20]

Materials:

- 1-Heptanol-d15
- Concentrated sulfuric acid (H₂SO₄)
- 48% Hydrobromic acid (HBr)
- Sodium bicarbonate (NaHCO₃) solution
- Anhydrous calcium chloride (CaCl₂)
- Round-bottom flask
- Reflux condenser

- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask, cool 1 mole of 1-heptanol-d15 in an ice bath.
- Slowly add 0.5 moles of concentrated sulfuric acid with constant stirring.
- Subsequently, add 1.25 moles of 48% hydrobromic acid to the mixture.
- Remove the flask from the ice bath and set it up for reflux. Heat the mixture under reflux for 6 hours.
- After reflux, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel. The organic layer (crude deuterated bromoheptane) will separate from the aqueous layer.
- Wash the organic layer twice with cold, concentrated sulfuric acid to remove any unreacted alcohol and ether byproducts.
- Wash the organic layer with water, followed by a wash with sodium bicarbonate solution to neutralize any remaining acid, and then a final wash with water.
- Dry the organic layer over anhydrous calcium chloride.
- Purify the dried product by fractional distillation. Collect the fraction that distills at a temperature slightly above the boiling point of non-deuterated 1-bromoheptane (180 °C).

Measurement of Physicochemical Properties

Apparatus:

- Thiele tube or a small-scale distillation setup
- Thermometer

- Heating mantle or oil bath
- Small test tube
- Capillary tube (sealed at one end)

Procedure (Thiele Tube Method):

- Place a small amount (0.5-1 mL) of the purified deuterated bromoheptane into a small test tube.
- Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
- Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a suitable heating oil.
- Gently heat the side arm of the Thiele tube.
- Observe the capillary tube. As the sample heats up, a stream of bubbles will emerge from the open end of the capillary.
- Continue heating until a steady stream of bubbles is observed, then turn off the heat.
- As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.
- Record the temperature.

Apparatus:

- Pycnometer (a small glass flask with a precisely known volume)
- Analytical balance
- Temperature-controlled water bath

Procedure:

- Thoroughly clean and dry the pycnometer.

- Weigh the empty, dry pycnometer on an analytical balance and record its mass (m_1).
- Fill the pycnometer with the deuterated bromoheptane sample, ensuring there are no air bubbles.
- Place the stopper in the pycnometer; excess liquid will be expelled through the capillary in the stopper.
- Carefully wipe the outside of the pycnometer dry.
- Place the filled pycnometer in a temperature-controlled water bath set to 25.0 °C and allow it to equilibrate.
- Remove the pycnometer from the bath, wipe it dry again, and weigh it. Record the mass (m_2).
- The density (ρ) is calculated using the formula: $\rho = (m_2 - m_1) / V$, where V is the calibrated volume of the pycnometer.

Spectroscopic Analysis

Procedure for ^1H NMR:

- Dissolve a small amount of the deuterated bromoheptane in a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to an NMR tube.
- Acquire the ^1H NMR spectrum. The spectrum is expected to show signals corresponding to the remaining protons in the molecule. The integration of these signals can be used to confirm the degree of deuteration.

Procedure:

- Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or gas chromatography.

- Acquire the mass spectrum. The molecular ion peak (M^+) will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated. The isotopic pattern will also be altered compared to the non-deuterated compound.

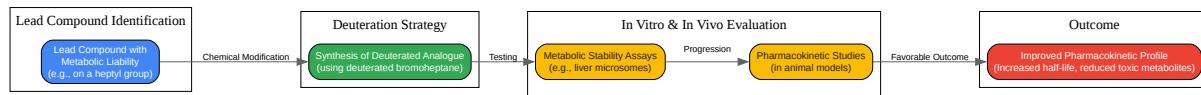
Procedure (Neat Liquid):

- Place a drop of the liquid sample onto a salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top to create a thin film of the liquid.
- Mount the plates in the IR spectrometer.
- Acquire the IR spectrum. The C-D stretching vibrations will appear at a lower frequency (around $2100-2200\text{ cm}^{-1}$) compared to the C-H stretching vibrations (around $2850-2960\text{ cm}^{-1}$).

Role in Drug Development and Research

The primary application of deuterated bromoheptane in a research and drug development context is to serve as a synthon for introducing a metabolically more stable heptyl group into a drug candidate. This strategy is based on the deuterium kinetic isotope effect.

The following diagram illustrates the general workflow for utilizing a deuterated compound like bromoheptane in the early stages of drug discovery to improve pharmacokinetic properties.



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Drug Development Workflow with Deuteration

This logical flow shows how a lead compound with known metabolic instability can be modified through the synthesis of a deuterated analogue. Subsequent in vitro and in vivo studies are then conducted to assess whether this modification leads to an improved pharmacokinetic profile, potentially resulting in a more viable drug candidate.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

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